molecular formula C8H16N2O B158126 N,N-dimethylpiperidine-4-carboxamide CAS No. 1903-68-0

N,N-dimethylpiperidine-4-carboxamide

Cat. No. B158126
Key on ui cas rn: 1903-68-0
M. Wt: 156.23 g/mol
InChI Key: XGABIOSYJHFORX-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure B was followed using tert-butyl-4-(dimethylcarbamoyl)piperidine-1-carboxylate 2 (0.16 g, 0.60 mmol), MeOH (2.5 mL) and a 4 M solution of hydrogen chloride in 1,4-dioxane (2.5 mL) to furnish the title compound as a pale yellow oil (67 mg, 71%), umax (CHCl3)/cm−1 3003, 2947, 1625, 1497, 1401, 1320, 1240, 1137, 1105; m/z (ESI) C8H17N2O requires 157.1335, found [M+H]+ 157.1338.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:18])[N:15]([CH3:17])[CH3:16])[CH2:10][CH2:9]1)=O)(C)(C)C.CO.C(Cl)(Cl)[Cl:22]>O1CCOCC1>[ClH:22].[CH3:16][N:15]([CH3:17])[C:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(N(C)C)=O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CN(C(=O)C1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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